2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride as a Scaffold for P2X7 Receptor Antagonists with Moderate Potency
The parent scaffold (CAS 51785-23-0) has been used to develop potent P2X7 receptor antagonists. One derivative demonstrated an IC50 of 3.38 μM (3,380 nM) for antagonizing the human P2X7 receptor in THP1 cells, as measured by inhibition of BzATP-induced YO-PRO-1 iodide uptake [1]. This activity is moderate compared to some highly optimized P2X7 antagonists, which can exhibit IC50 values in the low nanomolar range [2]. This positions the core as a viable, yet unoptimized, starting point for medicinal chemistry campaigns targeting this receptor.
| Evidence Dimension | P2X7 Receptor Antagonism |
|---|---|
| Target Compound Data | IC50 = 3.38 μM |
| Comparator Or Baseline | Optimized P2X7 antagonists (e.g., certain benzamide or heterocyclic derivatives) exhibit IC50 values < 100 nM |
| Quantified Difference | The observed activity is approximately 34-fold to >100-fold less potent than highly optimized antagonists. |
| Conditions | Antagonist activity at human P2X7 receptor in THP1 cells, assessed via inhibition of BzATP-induced YO-PRO-1 iodide uptake. |
Why This Matters
This data indicates that while the scaffold itself has modest inherent activity, it can be a useful starting point for optimization, and procurement decisions should account for the need for further synthetic elaboration to achieve high potency.
- [1] BindingDB. BDBM50249036 (CHEMBL4066742). Affinity Data: IC50 = 3380 nM for human P2X7 receptor. View Source
- [2] Dombroski MA, et al. Benzamide inhibitors of the P2X7 receptor. US Patent 7,186,742 B2. 2007. View Source
